molecular formula C24H19NO2 B10959834 3-[(naphthalen-2-yloxy)methyl]-N-phenylbenzamide

3-[(naphthalen-2-yloxy)methyl]-N-phenylbenzamide

Cat. No.: B10959834
M. Wt: 353.4 g/mol
InChI Key: WPHMBGXQVJUVDO-UHFFFAOYSA-N
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Description

3-[(Naphthalen-2-yloxy)methyl]-N-phenylbenzamide is an organic compound that features a naphthalene ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(naphthalen-2-yloxy)methyl]-N-phenylbenzamide typically involves the reaction of naphthalen-2-ol with benzyl chloride to form naphthalen-2-yloxybenzyl chloride. This intermediate is then reacted with N-phenylbenzamide under basic conditions to yield the final product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Naphthalen-2-yloxy)methyl]-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Naphthalen-2-yloxy)methyl]-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(naphthalen-2-yloxy)methyl]-N-phenylbenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, similar compounds have been shown to inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal activity . The exact pathways and molecular interactions would require further investigation through experimental studies and computational modeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Naphthalen-2-yloxy)methyl]-N-phenylbenzamide is unique due to its specific combination of a naphthalene ring, a phenyl group, and a benzamide moiety.

Properties

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

3-(naphthalen-2-yloxymethyl)-N-phenylbenzamide

InChI

InChI=1S/C24H19NO2/c26-24(25-22-11-2-1-3-12-22)21-10-6-7-18(15-21)17-27-23-14-13-19-8-4-5-9-20(19)16-23/h1-16H,17H2,(H,25,26)

InChI Key

WPHMBGXQVJUVDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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